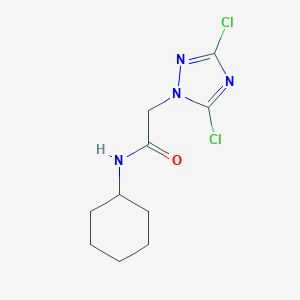![molecular formula C11H14BrN5O B262637 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)
2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known for its ability to interact with specific receptors in the body, leading to various biochemical and physiological effects.
作用机制
The mechanism of action of 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol involves its interaction with specific receptors in the body. This compound has been shown to interact with the angiotensin II type 1 receptor (AT1R), which is involved in the regulation of blood pressure and cardiovascular function. By interacting with this receptor, this compound can induce vasodilation and reduce blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptor it interacts with. Some of the effects of this compound include:
1. Vasodilation: this compound has been shown to induce vasodilation, which can reduce blood pressure and improve cardiovascular function.
2. Antitumor activity: Studies have shown that this compound has antitumor activity, making it a potential candidate for cancer therapy.
3. Neuroprotective effects: this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol in lab experiments include its high purity and high yield, as well as its ability to interact with specific receptors in the body. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the research on 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol. Some of these directions include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new synthesis methods to improve the yield and purity of this compound.
3. Investigation of the potential of this compound as a therapeutic agent for the treatment of cardiovascular diseases, cancer, and neurological disorders.
4. Studies to determine the mechanism of action of this compound and its interaction with specific receptors in the body.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to interact with specific receptors in the body, leading to various biochemical and physiological effects. Further studies are needed to determine the safety and efficacy of this compound in humans and to investigate its potential as a therapeutic agent for the treatment of cardiovascular diseases, cancer, and neurological disorders.
合成方法
The synthesis of 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol involves a multi-step process that includes the reaction of 4-bromobenzylamine with 2-methyl-2H-tetrazol-5-ylacetic acid, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of the desired product.
科学研究应用
2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol has been studied extensively for its potential as a therapeutic agent. It has been shown to interact with specific receptors in the body, leading to various biochemical and physiological effects. Some of the scientific research applications of this compound include:
1. Cardiovascular diseases: this compound has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
2. Cancer: Studies have shown that this compound has antitumor activity, making it a potential candidate for cancer therapy.
3. Neurological disorders: this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C11H14BrN5O |
|---|---|
分子量 |
312.17 g/mol |
IUPAC 名称 |
2-[(4-bromophenyl)methylamino]-1-(2-methyltetrazol-5-yl)ethanol |
InChI |
InChI=1S/C11H14BrN5O/c1-17-15-11(14-16-17)10(18)7-13-6-8-2-4-9(12)5-3-8/h2-5,10,13,18H,6-7H2,1H3 |
InChI 键 |
YVQMFEIOSUVAQV-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)C(CNCC2=CC=C(C=C2)Br)O |
规范 SMILES |
CN1N=C(N=N1)C(CNCC2=CC=C(C=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)


![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)








